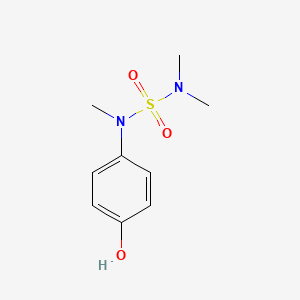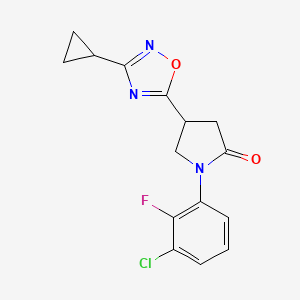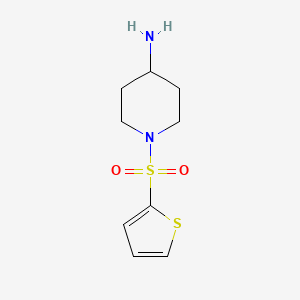![molecular formula C21H17ClF2N2O3S B2632986 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide CAS No. 451513-22-7](/img/structure/B2632986.png)
5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a complex organic compound characterized by its unique chemical structure. This compound features a benzyl(methyl)sulfamoyl group attached to a benzamide backbone, with additional chloro and fluoro substituents on the phenyl rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the sulfonamide group and the halogen substituents. Common reagents used in these steps include sulfonyl chlorides, amines, and halogenating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and maintaining stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Applications De Recherche Scientifique
5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[benzyl(methyl)sulfamoyl]-N-(4-chlorophenyl)-2-fluorobenzamide
- 5-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)-2-chlorobenzamide
- 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-methylphenyl)-2-fluorobenzamide
Uniqueness
The uniqueness of 5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide lies in its specific combination of substituents, which can confer distinct biological activities and chemical reactivity. The presence of both chloro and fluoro groups on the phenyl rings may enhance its binding affinity to molecular targets and improve its stability under various conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-26(13-14-5-3-2-4-6-14)30(28,29)16-8-9-18(23)17(12-16)21(27)25-20-10-7-15(22)11-19(20)24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLQILSCVJGXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Phenyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one](/img/structure/B2632909.png)
![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)
![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)
![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)
![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B2632916.png)


![N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2632919.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)
![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)




